2,3,4,5-四氯甲苯

描述

2,3,4,5-Tetrachlorotoluene is a chlorinated derivative of toluene, a compound of interest due to its potential applications in various chemical syntheses. While the provided papers do not directly discuss 2,3,4,5-tetrachlorotoluene, they do provide insights into the synthesis and properties of structurally related compounds, which can be informative for understanding the chemical behavior of chlorinated toluenes.

Synthesis Analysis

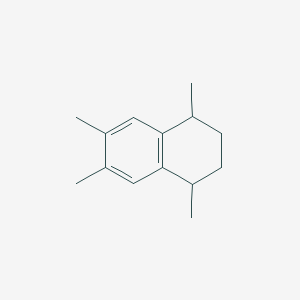

The synthesis of chlorinated toluenes can be challenging due to the difficulty in controlling the position of chlorine atoms on the aromatic ring. For instance, direct chlorination of toluene does not yield the desired 2,3,5,6-tetrachlorotoluene, necessitating alternative synthetic routes such as the one starting from p-toluene sulfonyl chloride, followed by chlorination and hydrolysis . Similarly, the synthesis of 2,3,4,5-tetramethoxytoluene from p-cresol involves bromination, methoxylation, oxidation, reduction, and methylation, highlighting the complexity of such transformations . These studies suggest that the synthesis of 2,3,4,5-tetrachlorotoluene would likely require a multi-step process with careful control of reaction conditions to achieve the desired substitution pattern.

Molecular Structure Analysis

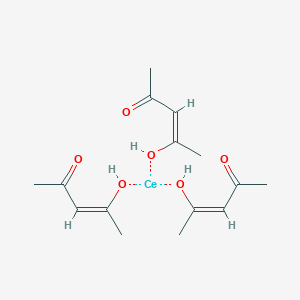

The molecular structure of chlorinated toluenes is influenced by the electron-withdrawing effect of the chlorine atoms, which can affect the reactivity of the compound. For example, the synthesis of 2,2,3,3-tetrakis(trifluoromethanesulfonato)tetrasilanes demonstrates how substituents can influence the coordination geometry of the central atoms in a molecule . Although this paper discusses silicon compounds, the principle of electronic effects on molecular structure is relevant to chlorinated toluenes as well.

Chemical Reactions Analysis

Chlorinated toluenes can undergo various chemical reactions depending on their substitution pattern and the presence of other functional groups. For instance, the tetrasilanes described in one study can react with methylmagnesium chloride, acetyl chloride, and 2-propanol, serving as versatile starting materials for further functionalization . This suggests that 2,3,4,5-tetrachlorotoluene could also participate in a range of chemical reactions, potentially leading to the synthesis of valuable derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated toluenes are dictated by the presence and position of chlorine atoms on the aromatic ring. These properties can influence the compound's solubility, boiling point, and reactivity. For example, the synthesis of 2,3,4,5-tetramethoxytoluene from 3,4,5-trimethoxybenzene involves selective bromination and methoxylation, with the overall yield being significantly high at 93% . This indicates that the physical properties of the compound, such as solubility, can be manipulated to enhance the efficiency of the synthesis. Similarly, the synthesis method using 4-methyltoluene as a starting material yields 2,3,4,5-tetramethoxytoluene with a high yield of 95%, showing that reaction conditions such as temperature and reagent concentration can be optimized to improve the yield .

科学研究应用

合成和衍生物

合成方法: 2,3,4,5-四氯甲苯一直是合成研究的课题。Nishiyama等人(1965年)试图合成这种化合物作为2,3,5,6-四氯苯乙酸的前体,这是一种潜在的除草剂。他们探索了一种涉及对对甲苯磺酰氯的氯化后随后水解的方法(Nishiyama, Fujikawa, Oyama, & Oyama, 1965)。

高度应变芳香氯化碳化合物的制备: Ballester,Molinet和Castaǹer(1960年)讨论了使用强效核氯化剂制备高度应变的芳香氯化碳化合物,包括2,3,4,5-四氯-1-三氯甲基苯,他们的研究结果解释了这些化合物中分子应变和畸变相关现象(Ballester, Molinet, & Castaǹer, 1960)。

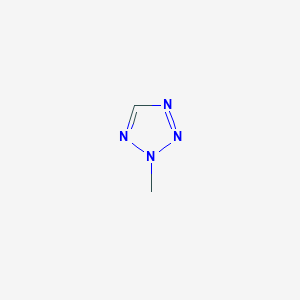

化学性质和分析

结构和电子效应: Kyushin,Matsuura和Matsumoto(2006年)合成了2,3,4,5-四(二甲基硅基)噻吩,并研究了二甲基硅基团如何影响噻吩环的结构和电子性质,这与2,3,4,5-四氯甲苯有结构关联(Kyushin, Matsuura, & Matsumoto, 2006)。

溶解度分析: 王等人(2012年)测量和分析了类似化合物如2,3,4,5-四溴噻吩在各种溶剂中的溶解度,为了解2,3,4,5-四氯甲苯的溶解行为提供了见解(Wang, Hu, Yang, Guo, & Shi, 2012)。

环境和生物相互作用

硝基芳香炸药的生物转化: Hawari等人(2000年)对硝基芳香炸药如TNT的生物转化进行了研究,这些炸药与2,3,4,5-四氯甲苯具有结构相似性,揭示了微生物降解过程的见解。这对于理解这类化合物的环境命运可能是相关的(Hawari, Beaudet, Halasz, Thiboutot, & Ampleman, 2000)。

分子行为和性质: 对分子性质的研究,如氯甲苯衍生物中的受阻旋转(Schaefer,Schwenk,Macdonald和Reynolds,1968年),为了解2,3,4,5-四氯甲苯在不同条件下的行为提供了一个框架(Schaefer,Schwenk,Macdonald和Reynolds,1968年)。

在其他领域的应用

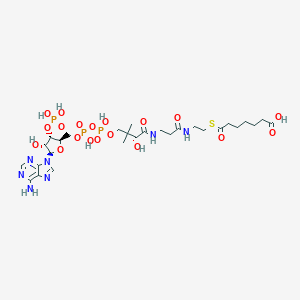

辅酶Q_0的合成: 关键中间体的合成,如2,3,4,5-四甲氧基甲苯,可以从类似2,3,4,5-四氯甲苯的化合物中得到,如Jia(2010年)所示,在制药领域有应用(Jia, 2010)。

聚合物化学的探索: Hu等人(2012年)探讨了聚合物化学领域,包括从或与2,3,4,5-四氯甲苯相关的复杂分子的合成和性质,展示了它在材料科学中的潜力(Hu, Lam, Liu, Sung, Williams, Yue, Wong, Yuen, & Tang, 2012)。

安全和危害

属性

IUPAC Name |

1,2,3,4-tetrachloro-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl4/c1-3-2-4(8)6(10)7(11)5(3)9/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLELNPSBDOUFHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40905621 | |

| Record name | 1,2,3,4-Tetrachloro-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40905621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,5-Tetrachlorotoluene | |

CAS RN |

1006-32-2, 76057-12-0 | |

| Record name | 2,3,4,5-Tetrachlorotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001006322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, methyl-, tetrachloro deriv. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076057120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4-Tetrachloro-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40905621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrachloro-5-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(E)-[(2-chlorophenyl)-piperidin-1-ylmethylidene]amino]hexadecane-1-sulfonamide](/img/structure/B106216.png)

![2-chloro-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B106246.png)